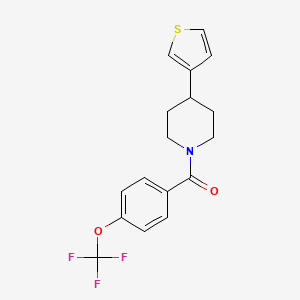

(4-(噻吩-3-基)哌啶-1-基)(4-(三氟甲氧基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

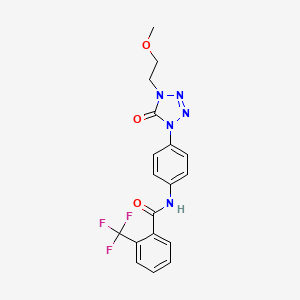

This compound is a therapeutic compound that inhibits 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1). It is used in pharmaceutical compositions to treat disorders that are ameliorated by the inhibition of 11 β-HSD1 . These disorders include metabolic syndrome, which includes conditions such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders such as ischemic (coronary) heart disease .

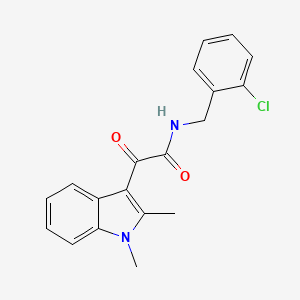

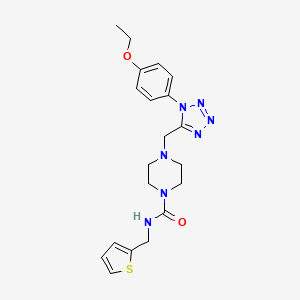

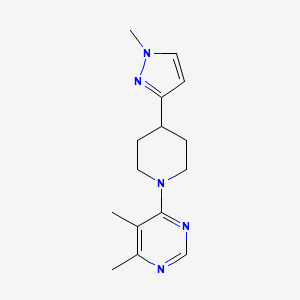

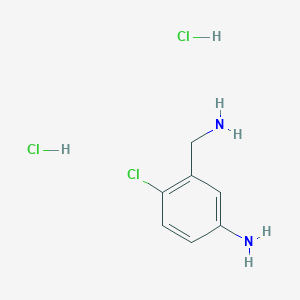

Molecular Structure Analysis

The molecular structure of this compound was determined by IR, 1 H-NMR, and HRMS analysis .

科学研究应用

材料科学和结构分析

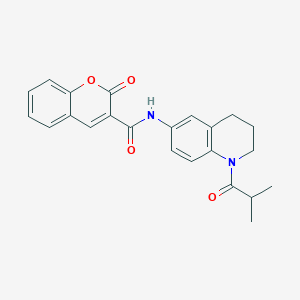

一个应用领域涉及材料科学和结构分析,重点是相关化合物的热学和光学性质。例如,Karthik 等人(2021 年)的研究深入探讨了相关化合物的热学、光学、蚀刻、结构研究和理论计算,强调了其在材料科学应用中的潜力。该研究揭示了化合物在特定温度范围内的稳定性,以及对其分子结构和相互作用的见解,为材料科学应用中的进一步探索提供了基础 (Karthik 等人,2021 年)。

药物研究和药物开发

在药物研究领域,结构上类似于 (4-(噻吩-3-基)哌啶-1-基)(4-(三氟甲氧基)苯基)甲酮的化合物已被探索其治疗潜力。Palkowitz 等人(1997 年)的研究展示了作为选择性雌激素受体调节剂 (SERM) 的化合物的发现和合成,突出了它们有益地影响雌激素受体活性的能力。这项研究强调了该化合物在开发对雌激素调节敏感的疾病的疗法中的相关性 (Palkowitz 等人,1997 年)。

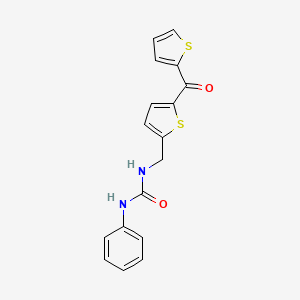

抗菌和抗癌活性

此外,探索含噻吩化合物的抗菌和抗癌活性代表了另一个重要的应用领域。诸如 Mallesha 和 Mohana(2014 年)的工作等研究,专注于合成和评估衍生物的抗菌活性,表明了开发新的抗菌剂的潜力 (Mallesha 和 Mohana,2014 年)。此外,Inceler 等人(2013 年)对含噻吩化合物的酯和酰胺衍生物的研究表明了它们有希望的抗癌活性,为癌症治疗的进一步研究提供了基础 (Inceler 等人,2013 年)。

酶抑制和分子对接研究

最后,Cetin 等人(2021 年)提出的基于噻吩的杂环化合物的酶抑制和分子对接研究,提供了对它们与生物靶标相互作用的见解。这项研究证明了这些化合物作为酶抑制剂的潜力,这可能成为为与酶功能障碍相关的疾病设计药物的关键 (Cetin 等人,2021 年)。

作用机制

Target of Action

The primary target of this compound is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid that regulates a wide range of physiological processes, including metabolism and immune response .

Mode of Action

The compound acts as an inhibitor of 11 β-HSD1 . By binding to this enzyme, it prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body .

Biochemical Pathways

The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . This can lead to a decrease in glucose production, an increase in insulin sensitivity, and a reduction in inflammation, among other effects .

Result of Action

By inhibiting 11 β-HSD1 and reducing cortisol levels, this compound can potentially ameliorate conditions associated with excess cortisol. These include metabolic syndrome disorders such as type 2 diabetes and obesity, as well as associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders such as ischemic heart disease . It may also be beneficial in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .

未来方向

属性

IUPAC Name |

(4-thiophen-3-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-15-3-1-13(2-4-15)16(22)21-8-5-12(6-9-21)14-7-10-24-11-14/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFCMGGBRMLCEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)

![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)